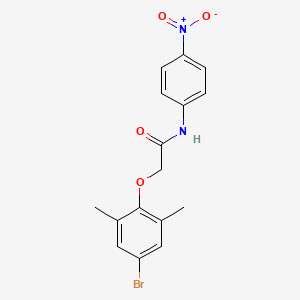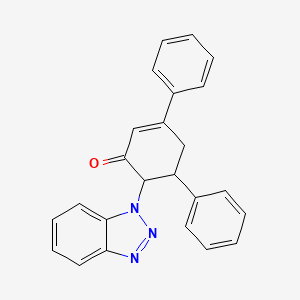
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, also known as TFE-P, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the phosphonate family and is widely used as a reagent in organic synthesis. TFE-P has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is not fully understood, but it is believed to involve the formation of a stable intermediate that can undergo various reactions. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the nervous system. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has also been found to exhibit antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has also been found to exhibit anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is its versatility as a reagent in organic synthesis. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate can be used to prepare a wide range of chiral phosphine ligands, which have found applications in various chemical reactions. However, one of the limitations of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is its toxicity, which makes it challenging to handle in the laboratory. Special precautions need to be taken while handling 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, and it should be used only by trained personnel.
Direcciones Futuras
There are several future directions for the research on 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate. One of the most promising directions is the development of new chiral phosphine ligands using 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate. These ligands can be used in various chemical reactions, including asymmetric synthesis, which is a crucial area of research in organic chemistry. Another promising direction is the use of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate as a potential candidate for cancer therapy. Further research is needed to understand the mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate in cancer cells and to develop more effective cancer therapies using 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate.
Conclusion:
In conclusion, 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is a versatile compound that has found widespread applications in scientific research. It is a potent reagent in organic synthesis and has been found to exhibit various biochemical and physiological effects. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has several advantages and limitations for laboratory experiments, and special precautions need to be taken while handling it. There are several future directions for research on 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate, including the development of new chiral phosphine ligands and the use of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate in cancer therapy.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate involves the reaction of diphenylphosphinic acid with 4-fluorobenzaldehyde and trifluoroacetaldehyde. The reaction is carried out in the presence of a base catalyst and results in the formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate as a white crystalline solid. The yield of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of the reactants.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate has been extensively used in scientific research for various applications. One of the most significant applications of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is in the synthesis of chiral phosphine ligands. 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl diphenylphosphinate is a versatile reagent that can be used to prepare a wide range of chiral phosphine ligands, which have been found to exhibit excellent catalytic activity in various chemical reactions.
Propiedades
IUPAC Name |
1-(1-diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4O2P/c21-16-13-11-15(12-14-16)19(20(22,23)24)26-27(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROLSFSRTGJEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC(C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

